6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a triazin-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic aromatic substitution reaction, where the dimethoxyphenylamine reacts with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- 6-Tert-butyl-8-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}[1,2,4-triazolo][1,3,5]triazin-7(8H)-one
Uniqueness
Compared to similar compounds, 6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group and the dimethoxyphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-tert-butyl-3-(3,4-dimethoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2,3)12-13(20)17-14(19-18-12)16-9-6-7-10(21-4)11(8-9)22-5/h6-8H,1-5H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGHMFHZVYZUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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